

# Early-stage research on Cmi-392

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cmi-392  |           |
| Cat. No.:            | B1669265 | Get Quote |

An In-depth Technical Guide on the Early-Stage Research of ONC-392 (gotistobart)

Disclaimer: Initial searches for "Cmi-392" did not yield specific research data. The available scientific literature predominantly refers to the compound as ONC-392, also known by its generic name gotistobart and development code BNT316/ONC-392. This guide focuses on the comprehensive data available for ONC-392.

#### **Executive Summary**

ONC-392 (gotistobart) is a next-generation, humanized anti-CTLA-4 IgG1 monoclonal antibody currently under investigation as a promising cancer immunotherapy.[1][2] Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a critical immune checkpoint receptor that downregulates T-cell activation, a mechanism that cancer cells can exploit to evade the immune system.[3] While targeting CTLA-4 is a validated immunotherapeutic strategy, first-generation antibodies are associated with significant immune-related adverse events (irAEs) due to systemic immune activation.[4][5]

ONC-392 is engineered with a unique pH-sensitive binding property. This allows it to dissociate from CTLA-4 in the acidic environment of the endosome after being internalized by the T-cell. This novel mechanism prevents the lysosomal degradation of the CTLA-4 receptor, allowing it to be recycled back to the T-cell surface.[3][6][7] This target-preserving approach is hypothesized to selectively deplete tumor-infiltrating regulatory T-cells (Tregs) while maintaining the protective function of CTLA-4 in peripheral tissues, potentially leading to an improved safety profile and enhanced anti-tumor efficacy.[5][8][9]



This document provides a detailed overview of the core mechanism of action, experimental protocols derived from its clinical development program, and a summary of the quantitative data from early-stage clinical research.

# **Core Mechanism of Action**

The primary innovation of ONC-392 lies in its differentiated interaction with the CTLA-4 receptor compared to first-generation anti-CTLA-4 antibodies like ipilimumab.

- Standard Anti-CTLA-4 Antibodies: These antibodies bind to CTLA-4 on the surface of T-cells. The resulting antibody-receptor complex is internalized and trafficked to the lysosome, where both the antibody and the CTLA-4 receptor are degraded.[6][8] This systemic depletion of CTLA-4 can lead to widespread immune activation and associated toxicities.[4]
- ONC-392 (Gotistobart): ONC-392 is a pH-sensitive antibody.[3] After binding to CTLA-4 and being internalized into the acidic endosome, the low pH causes ONC-392 to dissociate from the receptor.[6][7] The unbound CTLA-4 is then recycled back to the cell surface, while the antibody may be cleared. This preservation of the CTLA-4 molecule is believed to:
  - Maintain higher CTLA-4 density on tumor-infiltrating Tregs, making them better targets for depletion via antibody-dependent cellular cytotoxicity (ADCC) within the tumor microenvironment.[5][7]
  - Preserve the function of CTLA-4 on T-cells in peripheral tissues, thereby maintaining immune tolerance and reducing the risk of severe irAEs.[6][10]





Click to download full resolution via product page

Caption: Mechanism of Action: ONC-392 vs. Standard anti-CTLA-4.

# **Experimental Protocols: Clinical Studies**



The early-stage research on ONC-392 is primarily defined by its first-in-human Phase 1/2 clinical trial, PRESERVE-001, and the subsequent pivotal Phase 3 trial, PRESERVE-003.

#### PRESERVE-001 (NCT04140526)

This is a Phase 1A/1B/2, open-label, dose-escalation, and cohort-expansion study to evaluate the safety, pharmacokinetics (PK), and efficacy of ONC-392.[2][9]

Table 1: Key Protocol Details of the PRESERVE-001 Study



| Parameter           | Description                                                                                                                                                                                                                                                                                                                                                                                            |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title         | Safety, PK and Efficacy of ONC-392 in<br>Monotherapy and in Combination of Anti-<br>PD-1 in Advanced Solid Tumors and<br>NSCLC.[11]                                                                                                                                                                                                                                                                    |
| Phase               | Phase 1a (Monotherapy Dose Escalation), Phase 1b (Combination Dose Escalation), Phase 2 (Expansion Cohorts).[7]                                                                                                                                                                                                                                                                                        |
| Patient Population  | Patients with advanced or metastatic solid tumors who are refractory to available therapies.  Specific cohorts include NSCLC, melanoma, ovarian cancer, pancreatic cancer, and triplenegative breast cancer.[2][11]                                                                                                                                                                                    |
| Interventions       | Part A (Monotherapy): ONC-392 administered intravenously (IV) once every 3 weeks (Q3W) in escalating doses to determine the Recommended Phase 2 Dose (RP2D).[4][7] Part B (Combination): ONC-392 (at doses based on Part A) in combination with a fixed dose of pembrolizumab (200 mg Q3W).[7][11] Part C/D (Expansion): ONC-392 as monotherapy or in combination therapy in specific tumor types.[11] |
| Primary Endpoints   | Phase 1a/1b: To determine the RP2D and assess safety and tolerability (incidence of Dose-Limiting Toxicities and Adverse Events).  [11][12]                                                                                                                                                                                                                                                            |
| Secondary Endpoints | Phase 2: Overall Response Rate (ORR), Disease Control Rate (DCR), Duration of Response (DoR), Overall Survival (OS), and Pharmacokinetics.[13]                                                                                                                                                                                                                                                         |



| Parameter              | Description                                   |  |
|------------------------|-----------------------------------------------|--|
|                        | Histological diagnosis of advanced/metastatic |  |
| Key Inclusion Criteria | solid tumor, measurable disease per RECIST    |  |
|                        | v1.1, ECOG performance status of 0-1.[2][14]  |  |

| Key Exclusion Criteria| Active symptomatic brain metastases, chronic systemic steroid therapy (>10 mg/day prednisone equivalent), active autoimmune disease.[11] |



Click to download full resolution via product page

**Caption:** Experimental Workflow of the PRESERVE-001 Trial.

## PRESERVE-003 (NCT05671510)

This is a pivotal Phase 3, two-stage, randomized, open-label, active-controlled study.[5]

Table 2: Key Protocol Details of the PRESERVE-003 Study



| Parameter              | Description                                                                                                                                                                                                                                                       |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title            | A Phase 3, Two-Stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors. [15][16]                                                                                                   |
| Phase                  | Phase 3.[5]                                                                                                                                                                                                                                                       |
| Patient Population     | Approximately 600 patients with metastatic NSCLC whose disease progressed during or after treatment with a PD-1/PD-L1 inhibitor.[5] [17]                                                                                                                          |
| Interventions          | Stage 1 (Dose Confirmation): Patients randomized 1:1:1 to: - ONC-392 at 3 mg/kg Q3W - ONC-392 at 10 mg/kg for 2 loading doses, then 6 mg/kg Q3W - Docetaxel (75 mg/m²) Q3W.[5][18] Stage 2: Patients randomized 1:1 to the selected ONC-392 dose or docetaxel.[5] |
| Primary Endpoint       | Overall Survival (OS).[5]                                                                                                                                                                                                                                         |
| Key Inclusion Criteria | Histologically confirmed metastatic NSCLC (initially both squamous and non-squamous), radiographic progression after ≥12 weeks of PD-1/PD-L1 inhibitor-based therapy, ECOG 0-1.[16] [17][19]                                                                      |
| Key Exclusion Criteria | Documented targetable genomic alterations (e.g., EGFR, ALK, ROS1), symptomatic brain metastases.[15][16][19]                                                                                                                                                      |

| Status Note | The FDA placed a partial clinical hold on the trial due to varying results observed between squamous and non-squamous NSCLC patient populations. Enrollment of new patients was voluntarily paused.[18] |





Click to download full resolution via product page

Caption: Experimental Workflow of the PRESERVE-003 Trial.

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from the early-stage clinical evaluation of ONC-392.

Table 3: Efficacy of ONC-392 Monotherapy in PD-(L)1-Resistant NSCLC (PRESERVE-001)

| Metric                           | Value | Source  |
|----------------------------------|-------|---------|
| Evaluable Patients               | 27    | [1][12] |
| Overall Response Rate (ORR)      | 29.6% | [1][12] |
| Confirmed Responses              | 22.2% | [12]    |
| Unconfirmed Responses            | 7.4%  | [12]    |
| Disease Control Rate (DCR)       | 70.4% | [1]     |
| Evaluable Patients (Alt. Cutoff) | 22    | [13]    |
| Overall Response Rate (ORR)      | 27%   | [13]    |
| Disease Control Rate (DCR)       | 82%   | [13]    |
| Estimated 6-Month OS Rate        | 65%   | [13]    |
| Estimated 12-Month OS Rate       | 55%   | [13]    |

Data from presentations at the 2023 ASCO Annual Meeting.

Table 4: Efficacy of ONC-392 Monotherapy in Early Dose Escalation (PRESERVE-001)



| Dose Cohort | Evaluable Patients | Key Outcomes                                                              | Source |
|-------------|--------------------|---------------------------------------------------------------------------|--------|
| 10 mg/kg    | 6                  | 1 Complete Response (NSCLC), 1 Complete Response (Ovarian Cancer)         | [4]    |
| 3 mg/kg     | 4                  | 1 Stable Disease >7 mos (NSCLC), 1 Stable Disease >7 mos (Ovarian Cancer) | [4]    |
| Total       | 10                 | 6 of 10 patients<br>showed beneficial<br>clinical activity                | [4]    |

Data from a November 2021 update on the Phase 1a monotherapy arm.

Table 5: Safety and Pharmacokinetic Profile of ONC-392



| Parameter               | Finding                                                                                                                                                                    | Source |
|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Safety Profile          | Grade 3 or higher<br>treatment-related adverse<br>events (TRAEs) in PD-(L)1<br>resistant NSCLC patients<br>was 33% (11/33).                                                | [13]   |
|                         | Grade 3 irAEs in the initial monotherapy dose-escalation were observed only at the highest dose (10 mg/kg) after 3-4 cycles and only in patients showing clinical benefit. | [4]    |
| Systemic Clearance (CL) | Estimated at 182 mL/day.                                                                                                                                                   | [20]   |
| Terminal Half-life (t½) | Estimated at 25.7 days.                                                                                                                                                    | [20]   |

| RP2D (Monotherapy) | 10 mg/kg, Q3W. |[20] |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC, Trial ID ONC-392-001 | BioNTech | [clinicaltrials.biontech.com]
- 3. onc-392 My Cancer Genome [mycancergenome.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. oncoc4.com [oncoc4.com]

#### Foundational & Exploratory





- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. oncoc4.com [oncoc4.com]
- 9. oncoc4.com [oncoc4.com]
- 10. BioNTech and OncoC4 Present Positive Phase 1/2 Data for Antibody Candidate BNT316/ONC-392 in Hard-to-Treat NSCLC at ASCO | BioNTech [investors.biontech.de]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Safety, PK and Efficacy of ONC-392 in Monotherapy and in Combination of Anti-PD-1 in Advanced Solid Tumors and NSCLC [clin.larvol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety, Pharmacokinetics (PK), and Efficacy of ONC-392 as a Single Agent and in Combination with Pembrolizumab in Advanced Solid Tumors and NSCLC: An Open-label Phase IA/IB/II Study (PRESERVE-001) | Dana-Farber Cancer Institute [dana-farber.org]
- 15. Lung Trial PRESERVE-003 OCSRI [ocsri.org]
- 16. Longkanker onderzoek PRESERVE-003, Phase 3, Two-stage, Randomized Study of ONC-392 Versus Docetaxel in Metastatic Non-Small Cell Lung Cancers that Progressed on PD-1/PD-L1 Inhibitors [longkankeronderzoek.nl]
- 17. ONC-392 Versus Docetaxel in Metastatic NSCLC That Progressed on PD-1/PD-L1 Inhibitors, Trial ID PRESERVE-003 | BioNTech | [clinicaltrials.biontech.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. HealthPartners Institute Medical Research Education Institute [healthpartners.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early-stage research on Cmi-392]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b1669265#early-stage-research-on-cmi-392]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com